Lipophilicity Advantage Over 5-Methyl and 5-H Analogs
The 5‑isopropyl substituent on the target compound yields an XLogP3 value of 1.5, as computed by PubChem's XLogP3 algorithm [1]. This represents a +0.8 log unit increase over the 5‑methyl analog (XLogP3 0.7) and a +1.3 log unit increase over the unsubstituted 5‑H analog (XLogP3 0.2) [1][2]. In drug discovery, logP differences of this magnitude are pharmacologically significant: within this logP range, each +1.0 log unit increase is associated with an approximately 5‑fold increase in passive membrane permeability for neutral compounds [3].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (CID 62929837) |
| Comparator Or Baseline | 5‑Methyl analog (CAS 439692-04-3): XLogP3 = 0.7; 5‑H analog (CAS 933753-04-9): XLogP3 = 0.2 |
| Quantified Difference | Δ +0.8 log units vs. 5‑methyl; Δ +1.3 log units vs. 5‑H |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release), consistent computational method across all comparators |
Why This Matters
The +0.8 log unit lipophilicity increase over the 5‑methyl analog directly impacts predicted passive membrane permeability, potentially enabling access to intracellular kinase targets with reduced efflux liability compared to more polar analogs.
- [1] PubChem Compound Summary for CID 62929837 (XLogP3‑AA 1.5). https://pubchem.ncbi.nlm.nih.gov/compound/1341653-34-6 View Source
- [2] PubChem Compound Summary for CID 17842623 (XLogP3 0.7) and CID 17842488 (XLogP3 0.2). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Avdeef, A. (2012) 'Absorption and Drug Development: Solubility, Permeability, and Charge State.' Wiley, 2nd Ed. (Relationship between logP and permeability.) View Source
